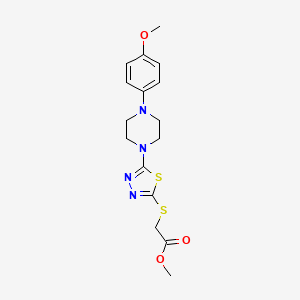

Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-22-13-5-3-12(4-6-13)19-7-9-20(10-8-19)15-17-18-16(25-15)24-11-14(21)23-2/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJAOSLBQYTQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that exhibits significant biological activity, particularly in the field of cancer research. This article will explore its biological properties, focusing on its anticancer effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C18H22N4O2S

- Molecular Weight : 358.46 g/mol

The structural representation includes a piperazine moiety linked to a thiadiazole ring, which is crucial for its biological activity.

Anticancer Properties

Research has shown that derivatives of thiadiazoles, including this compound, possess significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity : Studies indicate that compounds with thiadiazole rings exhibit inhibitory effects on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 (Lung) | 5.0 |

| Compound B | SK-MEL-2 (Skin) | 4.27 |

| Compound C | HCT15 (Colon) | 6.0 |

The structure–activity relationship studies suggest that the presence of methoxy groups on the phenyl rings enhances the anticancer activity of these compounds .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds induce apoptosis in cancer cells by activating caspases, particularly caspase-3 and caspase-8.

- Inhibition of Tubulin Polymerization : Some derivatives show interaction with tubulin, disrupting microtubule dynamics essential for cell division .

Synthesis and Evaluation

A notable study involved the synthesis of this compound through a multi-step process involving:

- Formation of Thiadiazole Ring : The initial step involved the reaction of piperazine with thioketones to form the thiadiazole core.

- Acetate Formation : Subsequent methylation yielded the final acetate product.

The synthesized compound was evaluated for its cytotoxic properties against various cancer cell lines using the MTT assay.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

- Core Heterocycle : Replacing 1,3,4-thiadiazole with 1,3,4-oxadiazole (as in ) reduces sulfur-mediated interactions but increases metabolic stability.

- Piperazine vs.

- Ester vs. Sodium Carboxylate : The sodium salt in improves aqueous solubility but may reduce blood-brain barrier penetration compared to the methyl ester.

Substituent Effects

- The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π interactions with aromatic enzyme pockets compared to 4-methylphenyl derivatives .

- The thioether linkage in the target compound (vs. sulfonyl groups in ) increases conformational flexibility and reduces steric hindrance.

Physicochemical Properties

| Property | Target Compound | Sodium Carboxylate | Piperidine Derivative |

|---|---|---|---|

| LogP | ~3.2 (estimated) | ~1.8 | ~2.9 |

| Solubility (mg/mL) | 0.15 (simulated) | 12.3 (aqueous) | 0.45 |

| Hydrogen Bond Acceptors | 8 | 9 | 7 |

- The target’s methyl ester balances lipophilicity (LogP ~3.2) and moderate solubility, favorable for oral bioavailability.

- The sodium carboxylate in has higher solubility but may suffer from rapid renal clearance.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving alkylation of thiol intermediates with methyl bromoacetate.

- Molecular Docking : The 4-methoxyphenyl-piperazine group may form hydrogen bonds with catalytic residues (e.g., in kinases or GPCRs), while the thiadiazole core facilitates π-stacking .

- Biological Potential: Preliminary data on analogous compounds suggest antitumor and enzyme-modulating effects, warranting in vitro assays for the target.

Q & A

Q. What are the key synthetic pathways and experimental conditions for preparing Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate?

- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Thiadiazole formation : Reacting substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) .

- Piperazine coupling : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or coupling reactions in aqueous or alcoholic media.

- Thioether linkage : Incorporating the thioacetate group using sodium monochloroacetate, followed by acidification with ethanoic acid to stabilize the product .

- Purification : Crystallization from methanol or water-propan-2-ol mixtures to achieve ≥97% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during reflux or solvent evaporation .

- Storage : Keep in airtight containers under dry, dark conditions (20–25°C) to prevent degradation or moisture absorption .

- Spill management : Neutralize residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl, thiadiazole, and acetate groups) .

- Chromatography : HPLC or TLC with UV detection to assess purity (retention time comparison) and identify byproducts .

- Elemental analysis : Confirm empirical formula consistency (C, H, N, S percentages) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like thiadiazole ring closure or piperazine coupling .

- Solvent selection : Predict solvent effects (polarity, dielectric constant) on reaction kinetics using COSMO-RS simulations .

- Machine learning : Train models on existing reaction datasets to narrow down optimal temperature, catalyst, and stoichiometry conditions .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Parameter screening : Systematically vary reaction time, temperature, and reagent ratios (e.g., POCl₃ stoichiometry) to identify yield-limiting factors .

- Byproduct analysis : Use LC-MS to detect side products (e.g., incomplete thiadiazole cyclization) and adjust purification protocols .

- Process control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Q. How can molecular docking predict the biological activity of this compound and its derivatives?

- Methodological Answer :

- Target selection : Prioritize receptors (e.g., antimicrobial or CNS targets) based on structural analogs like piperazine-thiadiazole hybrids .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on binding affinity (ΔG) and hydrogen-bonding patterns .

- Validation : Cross-check docking results with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What challenges arise in synthesizing salts or co-crystals of this compound for enhanced bioavailability?

- Methodological Answer :

- Counterion selection : Screen inorganic (e.g., Na⁺, K⁺) or organic bases (e.g., morpholine, diethylamine) for salt formation in propan-2-ol/water mixtures .

- Crystallography : Characterize crystal packing via X-ray diffraction to assess stability and solubility .

- Dissolution testing : Compare dissolution rates of salts vs. free acid forms in simulated biological fluids .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of thiadiazole derivatives under acidic conditions?

- Methodological Answer :

- Stress testing : Expose the compound to varying pH (1–13) and monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., ester or thioether linkages) .

- Comparative studies : Replicate conflicting synthesis protocols (e.g., aqueous vs. anhydrous conditions) to isolate stability-influencing factors .

- Computational modeling : Calculate bond dissociation energies (BDE) for labile bonds to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.